molecular formula C16H13ClN2O3 B14673394 6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide CAS No. 35382-75-3

6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide

Cat. No.: B14673394
CAS No.: 35382-75-3
M. Wt: 316.74 g/mol
InChI Key: WJEHXPYVLUZSBV-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a phenyl ring, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The acetamide moiety can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the oxo group to hydroxyl using reducing agents such as sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide: Lacks the chloro group.

    6-Methyl-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide: Contains a methyl group instead of a chloro group.

Uniqueness

6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

35382-75-3

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

2-(6-chloro-2-oxo-4-phenyl-4H-3,1-benzoxazin-1-yl)acetamide

InChI

InChI=1S/C16H13ClN2O3/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)22-16(21)19(13)9-14(18)20/h1-8,15H,9H2,(H2,18,20)

InChI Key

WJEHXPYVLUZSBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)N(C(=O)O2)CC(=O)N

Origin of Product

United States

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